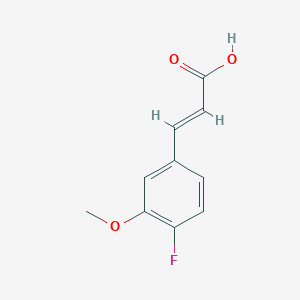

4-Fluoro-3-methoxycinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

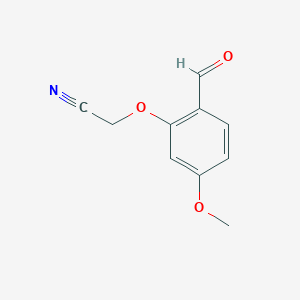

4-Fluoro-3-methoxycinnamic acid is a derivative of cinnamic acid with a fluorine and methoxy substitution . It has a molecular weight of 196.18 .

Synthesis Analysis

The enzymatic synthesis of fluorinated compounds, including 4-Fluoro-3-methoxycinnamic acid, has been a subject of research . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis

The IUPAC name for 4-Fluoro-3-methoxycinnamic acid is (2E)-3-(3-fluoro-4-methoxyphenyl)-2-propenoic acid . The InChI code is 1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ .Physical And Chemical Properties Analysis

4-Fluoro-3-methoxycinnamic acid is a solid at ambient temperature . It has a boiling point of 227-230°C and a density of 1.280 . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Application in Bioprocessing

- Scientific Field: Bioprocessing

- Summary of Application: Ferulic acid is a natural active substance present in plant cell walls, with antioxidant, anticancer, antithrombotic and other properties. It is widely used in medicine, food, and cosmetics .

- Methods of Application: In this study, FA was biosynthesized by metabolically engineered Escherichia coli. The genes tal (encoding tyrosine ammonia-lyase, Rs TAL) from Rhodobacter sphaeroides, sam5 (encoding p- coumarate 3-hydroxylase, Se SAM5) from Saccharothrix espanaensis and comt (encoding Caffeic acid O -methytransferase, Ta CM) from Triticum aestivum were cloned in an operon on the pET plasmid backbone .

- Results or Outcomes: The engineered E. coli strain produced 212 mg/L of FA with 11.8 mg/L caffeic acid residue .

Application in Oncology

- Scientific Field: Oncology

- Summary of Application: Ferulic acid exhibits a variety of pharmacological effects in cancer, including its proapoptotic, cell-cycle-arresting, anti-metastatic, and anti-inflammatory activities .

- Methods of Application: This review study presents a thorough overview of the molecular targets and cellular signaling pathways modulated by ferulic acid in diverse malignancies .

- Results or Outcomes: The study shows high potential for this phenolic acid to be developed as a candidate agent for novel anticancer therapeutics .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEDFCULNXTLOA-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methoxycinnamic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.